REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]#N)=[CH:4][C:3]=2[O:2]1.Br[CH2:14][CH2:15][CH2:16]Br.[H-].[Na+].[OH-:20].[K+].[OH2:22]>C(O)CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]3([C:11]([OH:22])=[O:20])[CH2:16][CH2:15][CH2:14]3)=[CH:4][C:3]=2[O:2]1 |f:2.3,4.5|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
product
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
CUSTOM
|
Details
|
The afforded 1-(3,4-methylenedioxyphenyl)cyclobutanecarbonitrile was purified by chromatography on silica gel
|
Type
|
EXTRACTION
|
Details
|
The cooled mixture was extracted with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The crude was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C1(CCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |